molecular formula C18H20ClN5OS B262722 ({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B262722
M. Wt: 389.9 g/mol
InChI Key: NEUGNQJXOTYOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound ({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic molecule that features a combination of aromatic rings, a tetrazole moiety, and a sulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting with the preparation of the core aromatic structure. The key steps include:

    Formation of the 4-chlorophenylmethoxy group: This can be achieved through the reaction of 4-chlorophenol with a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the tetrazole moiety: The tetrazole ring can be introduced via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Formation of the sulfanyl ethyl group: This step involves the reaction of an appropriate thiol with an ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: is unique due to its combination of aromatic rings, a tetrazole moiety, and a sulfanyl ethyl group, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H20ClN5OS

Molecular Weight

389.9 g/mol

IUPAC Name

N-[[3-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H20ClN5OS/c1-24-18(21-22-23-24)26-10-9-20-12-15-3-2-4-17(11-15)25-13-14-5-7-16(19)8-6-14/h2-8,11,20H,9-10,12-13H2,1H3

InChI Key

NEUGNQJXOTYOEJ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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